![molecular formula C15H22ClN5O2 B2400697 Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2402838-19-9](/img/structure/B2400697.png)
Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a triazine ring and a spirocyclic framework[_{{{CITATION{{{_1{tert-butyl N- [ (1r,4r)-4- (4-chloro-1,3,5-triazin-2-yl)amino ...
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. It can be used to develop new treatments for infectious diseases.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt viral replication processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Terbuthylazine: A herbicide with a similar triazine ring structure.
Cyanuric Chloride: A chemical used in the synthesis of various triazine derivatives.
Indole Derivatives: Compounds with similar biological activity used in drug discovery.
Uniqueness: Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate stands out due to its spirocyclic structure, which provides enhanced stability and reactivity compared to simpler triazine compounds. This unique structure allows for a broader range of applications and derivatives.
Properties
IUPAC Name |
tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN5O2/c1-14(2,3)23-13(22)21-8-15(9-21)5-4-6-20(7-15)12-18-10-17-11(16)19-12/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRHFPCQNAZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN(C2)C3=NC(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
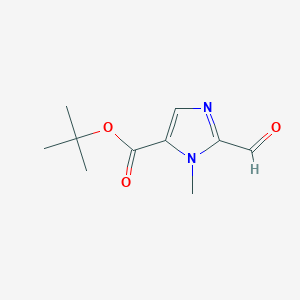
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2400615.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)
![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)
![Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2400621.png)
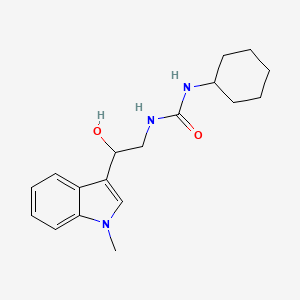
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)
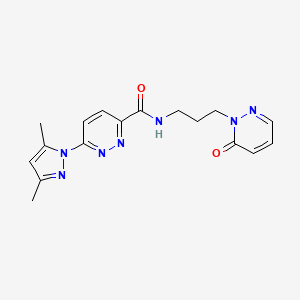

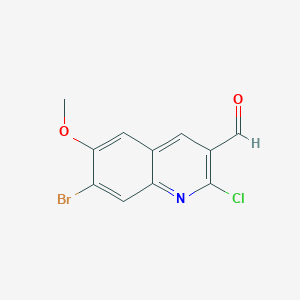
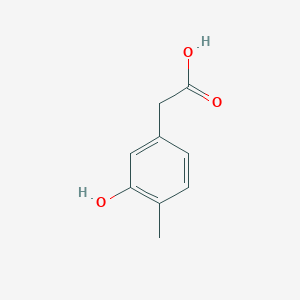

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)
